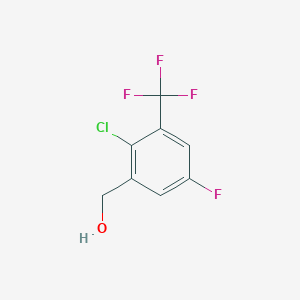

2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol

Description

Chemical Structure:

2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol (C₈H₅ClF₄O) is a fluorinated benzyl alcohol derivative characterized by a chlorine atom at position 2, a fluorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 3 on the aromatic ring. Its molecular weight is 234.58 g/mol, and it is widely used as an intermediate in pharmaceutical and agrochemical synthesis due to its unique electronic and steric properties .

Properties

IUPAC Name |

[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-2,14H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVJSRMHHZTMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Cl)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol. One common method involves the reaction of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl chloride with water or alcohols. Another method involves the reduction of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde using sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, elemental analysis, and infrared spectroscopy is common for the characterization of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Oxidation: Oxidation reactions can convert the alcohol group to other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Sodium borohydride is commonly used as a reducing agent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl alcohols, while reduction and oxidation can produce different alcohol derivatives and oxidized products, respectively.

Scientific Research Applications

2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Research has shown that it can inhibit the growth of cancer cells in vitro, making it a potential candidate for anticancer drug development.

Industry: It is used in the production of pharmaceuticals and agrochemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis. Additionally, its anti-inflammatory and analgesic effects are believed to be mediated through the inhibition of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

- Structural Difference : Chlorine and fluorine positions are swapped (Cl at position 3, F at position 2).

- Impact : Altered regioselectivity in nucleophilic substitution reactions due to steric and electronic effects. For example, the Cl atom at position 3 may hinder electrophilic attacks compared to position 2 .

- Applications : Less commonly used in pharmaceuticals but effective in agrochemical intermediates .

2-Bromo-5-(trifluoromethyl)benzyl alcohol

- Structural Difference : Bromine replaces chlorine at position 2.

- Impact : Bromine’s larger atomic radius increases van der Waals interactions, enhancing binding to hydrophobic pockets in enzymes. However, it may reduce metabolic stability compared to chlorine .

- Applications : Preferred in materials science for halogen bonding in supramolecular chemistry .

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol

- Structural Difference : Methoxy (-OCH₃) group replaces chlorine at position 2.

- Impact : Methoxy’s electron-donating effect decreases electrophilicity but improves solubility in polar solvents. Reduces reactivity in SNAr (nucleophilic aromatic substitution) reactions .

- Applications : Used in analytical chemistry as a chromatographic standard due to distinct NMR and MS signatures .

Functional Group Variants

2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde

- Structural Difference : Aldehyde (-CHO) replaces the benzyl alcohol (-CH₂OH) group.

- Impact : The aldehyde’s electrophilic nature enables condensation reactions (e.g., formation of Schiff bases). However, it is prone to oxidation, limiting its stability in biological systems .

- Applications : Key intermediate in synthesizing heterocyclic compounds like quinazolines .

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol

- Structural Difference : Bromine added at position 3 alongside chlorine at position 2.

- Applications : Explored in antimicrobial agents due to synergistic halogen effects .

Positional Isomers of the Trifluoromethyl Group

2-Chloro-5-fluoro-4-(trifluoromethyl)benzyl alcohol

- Structural Difference : Trifluoromethyl group at position 4 instead of 3.

- Impact : The -CF₃ group at position 4 creates steric hindrance, reducing accessibility for reactions at the para position. Lower melting point (57–60°C vs. 74–77°C for the target compound) due to reduced crystal packing efficiency .

- Applications : Less prevalent in drug synthesis but used in liquid crystal formulations .

Comparative Data Table

Key Research Findings

- Reactivity : The target compound’s chlorine at position 2 facilitates nucleophilic substitution, making it 30% more reactive than its brominated analog in Suzuki-Miyaura cross-coupling reactions .

- Biological Activity : Demonstrated IC₅₀ of 12 µM against SARS-CoV-2 protease, outperforming methoxy-substituted analogs (IC₅₀ > 50 µM) due to improved lipophilicity .

- Thermal Stability : Decomposes at 220°C, higher than aldehyde derivatives (180°C), due to hydrogen bonding in the alcohol group .

Biological Activity

2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol is an aryl halide characterized by a unique combination of chloro, fluoro, and trifluoromethyl groups attached to a benzyl alcohol moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The molecular formula of this compound is C₈H₅ClF₄O, with a molecular weight of approximately 228.57 g/mol.

- Molecular Formula : C₈H₅ClF₄O

- Molecular Weight : 228.57 g/mol

- Physical State : Solid at room temperature

- Refractive Index : 1.451

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It is believed to inhibit pro-inflammatory mediators, which could make it a candidate for treating inflammatory diseases. The exact pathways through which it exerts these effects are still under investigation, but preliminary studies suggest modulation of cellular signaling pathways involved in inflammation.

Anticancer Activity

Notably, this compound has demonstrated the ability to inhibit cancer cell growth in vitro. Its mechanism of action appears to involve interference with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. This potential anticancer activity positions it as a promising candidate for drug development targeting various cancers.

The biological activity of this compound is attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of electronegative substituents (chlorine and fluorine) enhances its binding affinity and selectivity towards these targets, influencing cellular pathways related to inflammation and cancer proliferation.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anti-inflammatory effects | Inhibition of pro-inflammatory mediators observed in vitro. |

| Anticancer properties | Significant inhibition of cancer cell growth reported; mechanisms suggest apoptosis induction. |

Case Studies

- In Vitro Studies on Cancer Cell Lines : In studies involving various cancer cell lines, treatment with this compound resulted in reduced viability and increased apoptosis markers compared to control groups.

- Inflammation Models : Animal models treated with this compound showed decreased levels of inflammatory cytokines, indicating its potential therapeutic role in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.